molecular formula C8H9ClO B166472 1-Chloro-4-ethoxybenzene CAS No. 622-61-7

1-Chloro-4-ethoxybenzene

Cat. No.: B166472
CAS No.: 622-61-7
M. Wt: 156.61 g/mol
InChI Key: IXLSVQMYQRAMEW-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxybenzene is an organic compound with the molecular formula C8H9ClO. It is a derivative of benzene, where a chlorine atom is substituted at the first position and an ethoxy group at the fourth position. This compound is also known by other names such as 4-chlorophenetole and p-chlorophenetole. It is a colorless liquid with a characteristic aromatic odor.

Scientific Research Applications

1-Chloro-4-ethoxybenzene has several applications in scientific research:

1. Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

2. Biology:

  • Utilized in the development of bioactive molecules and pharmaceuticals.
  • Acts as a precursor in the synthesis of compounds with potential biological activity.

3. Medicine:

  • Investigated for its potential use in drug development and medicinal chemistry.
  • Serves as a building block for the synthesis of therapeutic agents.

4. Industry:

  • Used in the manufacture of dyes, fragrances, and agrochemicals.
  • Employed as a solvent and reagent in various industrial processes.

Mechanism of Action

Target of Action

1-Chloro-4-ethoxybenzene, also known as 4-Chlorophenetole, is a chemical compound that primarily targets olfactory receptors in the nose . It is commonly used as a fragrance ingredient in various products such as perfumes, soaps, and cosmetics .

Mode of Action

The mode of action of 4-Chlorophenetole involves its interaction with olfactory receptors in the nose, triggering a perception of smell . In chemical synthesis, this compound serves as a starting material or intermediate for the production of other chemicals . The mechanism of action in chemical synthesis involves the incorporation of 4-Chlorophenetole into the desired chemical structure, enabling the formation of new bonds and the synthesis of target compounds .

Biochemical Pathways

The biochemical pathways affected by 4-Chlorophenetole are primarily related to the olfactory system. The compound interacts with olfactory receptors, which are part of the signal transduction pathway that converts a chemical signal – in this case, a fragrance – into an electrical signal that can be processed by the brain .

Result of Action

The primary result of 4-Chlorophenetole’s action is the perception of a pleasant scent when it is used in fragrances . In chemical synthesis, the result of its action is the production of new chemical compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chlorophenetole. For instance, temperature, pH, and the presence of other chemicals can affect its stability and efficacy. In the context of its use in fragrances, the compound’s action can be influenced by factors such as the user’s skin chemistry and the presence of other fragrance ingredients .

Future Directions

The future directions of research on 1-Chloro-4-ethoxybenzene could involve further exploration of its weak hydrogen bonding . This could have valuable implications for the understanding, characterization, and practical application of weak hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethoxybenzene can be synthesized through various methods. One common method involves the reaction of 4-chlorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxy group replaces the hydroxyl group on the benzene ring.

Industrial Production Methods: In an industrial setting, this compound is typically produced through a similar nucleophilic substitution reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process.

Chemical Reactions Analysis

1-Chloro-4-ethoxybenzene undergoes various chemical reactions, including:

1. Electrophilic Aromatic Substitution:

    Reagents and Conditions: Common reagents include bromine, nitric acid, and sulfuric acid. The reactions typically occur under mild conditions.

    Major Products: Depending on the reagent, products such as 1-bromo-4-chloro-2-ethoxybenzene or 1-nitro-4-chloro-2-ethoxybenzene are formed.

2. Nucleophilic Substitution:

    Reagents and Conditions: Strong nucleophiles such as sodium ethoxide or potassium tert-butoxide are used.

    Major Products: Substitution of the chlorine atom can lead to compounds like 4-ethoxyphenol.

3. Reduction:

    Reagents and Conditions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Major Products: Reduction of the ethoxy group can yield 4-chlorophenol.

Comparison with Similar Compounds

1-Chloro-4-ethoxybenzene can be compared with other similar compounds such as:

1. 1-Chloro-4-methoxybenzene:

  • Similar structure but with a methoxy group instead of an ethoxy group.
  • Exhibits different reactivity and physical properties due to the difference in the alkoxy group.

2. 1-Chloro-4-nitrobenzene:

  • Contains a nitro group instead of an ethoxy group.
  • Shows distinct chemical behavior, especially in electrophilic aromatic substitution reactions.

3. 1-Chloro-4-fluorobenzene:

  • Has a fluorine atom instead of an ethoxy group.
  • Demonstrates unique reactivity patterns due to the presence of the highly electronegative fluorine atom.

Uniqueness: this compound is unique due to the presence of both chlorine and ethoxy groups on the benzene ring, which imparts specific reactivity and properties. The combination of these substituents makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-chloro-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLSVQMYQRAMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060757
Record name Benzene, 1-chloro-4-ethoxy-
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-61-7
Record name 1-Chloro-4-ethoxybenzene
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Record name Benzene, 1-chloro-4-ethoxy-
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Record name p-Chlorophenetole
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Record name Benzene, 1-chloro-4-ethoxy-
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Record name Benzene, 1-chloro-4-ethoxy-
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Record name 1-chloro-4-ethoxybenzene
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Synthesis routes and methods

Procedure details

p-Chlorophenol (10 g., 0.077 mole), ethyl iodide (13.1 g., 0.084 mole) and anhydrous potassium carbonate (10.6 g., 0.077 mole) were combined in 130 ml. of acetone and the stirred mixture heated to reflux for 16 hours. The reaction mixture was filtered and the filtrate evaporated to dryness. The residue was taken up in 300 ml. of chloroform, washed in sequence with two 120 ml. portions of 1 N sodium hydroxide, 50 ml. of brine and 50 ml. of water, dried over anhydrous magnesium sulfate, filtered and evaporated to yield 4-ethoxyphenyl chloride as an oil [10.5 g.; pnmr/CDCl3 /delta 1.4 (t, 3H), 4.0 (q, 2H), 6.6-7.3 (m, 4H)].
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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